gamma-Cyclogeraniol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
gamma-Cyclogeraniol is an organic compound with the molecular formula C10H18O. It is a primary alcohol with a hydroxyl group attached to a cyclohexane ring that contains two methyl groups and a methylene group. This compound is known for its unique structure, which includes a six-membered ring and a methylene group, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Cyclogeraniol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylcyclohexanone with methylene iodide in the presence of a strong base such as potassium tert-butoxide. This reaction forms the methylene group at the 6-position of the cyclohexane ring. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
gamma-Cyclogeraniol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-dimethyl-6-methylenecyclohexanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
gamma-Cyclogeraniol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of gamma-Cyclogeraniol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, potentially affecting enzyme activity and cellular processes. The methylene group can participate in chemical reactions, leading to the formation of reactive intermediates that may influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylcyclohexanol
- 2,2-Dimethylcyclohexanone
- 2,2-Dimethyl-6-methylenecyclohexane
Uniqueness
gamma-Cyclogeraniol is unique due to the presence of both a methylene group and a hydroxyl group on the cyclohexane ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
4352-33-4 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(2,2-dimethyl-6-methylidenecyclohexyl)methanol |
InChI |
InChI=1S/C10H18O/c1-8-5-4-6-10(2,3)9(8)7-11/h9,11H,1,4-7H2,2-3H3 |
InChI Key |
SGGRQCQZSVJULJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=C)C1CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.